1-Hydroxyuracil
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Overview
Description
1-Hydroxyuracil is a derivative of uracil, a pyrimidine nucleobase found in RNA It is formed by the hydroxylation of uracil, resulting in the addition of a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxyuracil can be synthesized through several methods. One common approach involves the hydroxylation of uracil using hydroxyl radicals. This reaction typically occurs under oxidative conditions, often involving the use of hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods, scaled up for larger production volumes. This may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxyuracil undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form other derivatives.
Reduction: Under certain conditions, it can be reduced back to uracil.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Formation of 5-hydroxyuracil.
Reduction: Regeneration of uracil.
Substitution: Formation of various substituted uracil derivatives.
Scientific Research Applications
1-Hydroxyuracil has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in DNA damage and repair mechanisms.
Medicine: Investigated for its potential as a biomarker for oxidative stress and its involvement in cancer development.
Industry: Utilized in the development of biosensors and other analytical tools
Mechanism of Action
1-Hydroxyuracil exerts its effects primarily through its incorporation into DNA and RNA. It can cause mutations by mispairing during DNA replication, leading to potential genetic alterations. This compound also interacts with various enzymes involved in DNA repair, influencing their activity and potentially leading to cellular damage or apoptosis .
Comparison with Similar Compounds
5-Hydroxyuracil: Another hydroxylated derivative of uracil, differing in the position of the hydroxyl group.
6-Hydroxyuracil: Similar structure but with the hydroxyl group at the 6-position.
1-Methyluracil: A methylated derivative of uracil.
Uniqueness: 1-Hydroxyuracil is unique due to its specific hydroxylation at the 1-position, which influences its chemical reactivity and biological interactions differently compared to other hydroxylated or methylated uracil derivatives .
Properties
CAS No. |
6584-65-2 |
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Molecular Formula |
C4H4N2O3 |
Molecular Weight |
128.09 g/mol |
IUPAC Name |
1-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O3/c7-3-1-2-6(9)4(8)5-3/h1-2,9H,(H,5,7,8) |
InChI Key |
YLDISKWYZFVQIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)O |
Origin of Product |
United States |
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